Methyl 2-[1-[(2-thiophen-3-ylacetyl)amino]cyclopentyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-[(2-thiophen-3-ylacetyl)amino]cyclopentyl]acetate is a complex organic compound featuring a thiophene ring, an amino group, and an ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-acetic acid and cyclopentylamine.
Reaction Steps:
The carboxylic acid group of thiophene-3-acetic acid is activated using reagents like thionyl chloride to form the acid chloride.
The acid chloride is then reacted with cyclopentylamine to form the corresponding amide.
The amide is esterified using methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions: Reagents like KMnO₄ for oxidation, LiAlH₄ for reduction, and various electrophiles/nucleophiles for substitution reactions are commonly used.
Major Products: Oxidation typically yields sulfoxides or sulfones, while reduction can produce thiophene derivatives. Substitution reactions can lead to a variety of substituted thiophenes.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: The compound may have therapeutic properties and is being investigated for its potential use in drug development. Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of Methyl 2-[1-[(2-thiophen-3-ylacetyl)amino]cyclopentyl]acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Thiophene-3-acetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Similar structure but lacks the thiophene ring.
Methyl esters of other thiophene derivatives: Similar ester group but different thiophene substitutions.
Uniqueness: The combination of the thiophene ring, amino group, and ester group in Methyl 2-[1-[(2-thiophen-3-ylacetyl)amino]cyclopentyl]acetate makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields
Properties
IUPAC Name |
methyl 2-[1-[(2-thiophen-3-ylacetyl)amino]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-18-13(17)9-14(5-2-3-6-14)15-12(16)8-11-4-7-19-10-11/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYAVSTJJHGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)NC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.